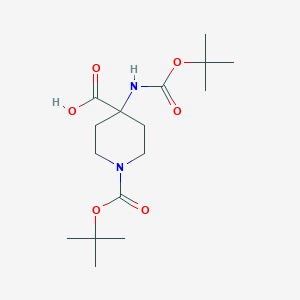

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Vue d'ensemble

Description

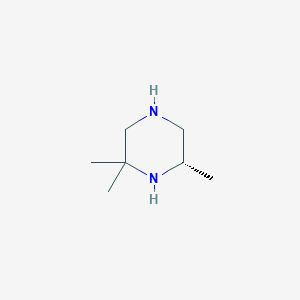

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application in Peptide Foldamers

Field

This application falls under the field of Biochemistry .

Summary of the Application

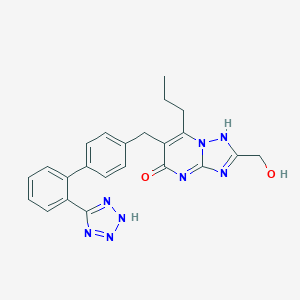

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .

Method of Application

While the exact experimental procedures are not specified, it typically involves the synthesis of peptide foldamers using the compound as a reactant .

Results or Outcomes

The outcomes of these investigations can help understand the role of conformation in electron-transfer efficiency, which is crucial in biochemical reactions .

Application in Synthesis of SIRT2 Inhibitors

Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

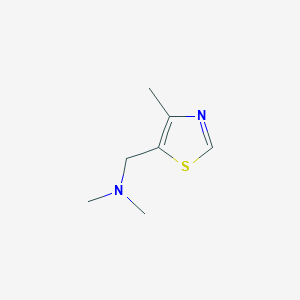

The compound is used as a reactant in the synthesis of SIRT2 inhibitors . SIRT2 is a protein that has been implicated in aging and neurodegenerative diseases.

Method of Application

The compound is used in the chemical synthesis of SIRT2 inhibitors. The exact procedures and technical parameters would depend on the specific synthesis protocol .

Results or Outcomes

The synthesis of SIRT2 inhibitors can lead to potential therapeutic agents for treating diseases related to aging and neurodegeneration .

Application in Synthesis of Melanin-Concentrating Hormone Receptor 1 Antagonists

Field

This application is in the field of Pharmacology .

Summary of the Application

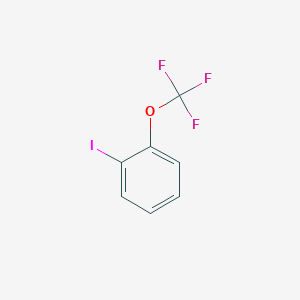

The compound is used as a reactant in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a protein involved in energy homeostasis and body weight regulation.

Method of Application

The compound is used in the chemical synthesis of MCHR1 antagonists. The exact procedures and technical parameters would depend on the specific synthesis protocol .

Results or Outcomes

The synthesis of MCHR1 antagonists can lead to potential therapeutic agents for treating obesity and related metabolic disorders .

Application in Synthesis of Bradykinin hB2 Receptor Antagonists

Summary of the Application

The compound is used as a reactant in the synthesis of antagonists for the Bradykinin hB2 receptor . Bradykinin hB2 is a protein involved in inflammatory responses.

Method of Application

The compound is used in the chemical synthesis of Bradykinin hB2 receptor antagonists. The exact procedures and technical parameters would depend on the specific synthesis protocol .

Results or Outcomes

The synthesis of Bradykinin hB2 receptor antagonists can lead to potential therapeutic agents for treating inflammatory diseases .

Application in Synthesis of Neurokinin-1 Receptor Ligands

Field

This application is in the field of Neuroscience .

Summary of the Application

The compound is used as a reactant in the synthesis of ligands for the Neurokinin-1 receptor . Neuro

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAWYLBSVKOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361474 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | |

CAS RN |

189321-65-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)